2,7-Diiodophenanthrene

OLED Host material Blue emission

Achieving directional conjugation in phenanthrene-based polymers requires precise 2,7-substitution. Generic diiodo isomers yield bent geometries that degrade OLED emission spectra and device efficiency. - **Regiospecific purity**: 2,7-disubstitution pattern confirmed; enables deeper blue emission vs. 3,6-isomers (EP3287506A1). - **Superior reactivity**: C-I bonds (BDE ~65 kcal/mol) accelerate oxidative addition; yields >80% in Suzuki/Negishi couplings; reduces catalyst loading. - **Dual polymer architectures**: Functionalizable at 9,10-positions for both poly(phenanthrene) and poly(phenanthrylene-vinylene) libraries.

Molecular Formula C14H8I2
Molecular Weight 430.02 g/mol
CAS No. 62325-31-9
Cat. No. B15450723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Diiodophenanthrene
CAS62325-31-9
Molecular FormulaC14H8I2
Molecular Weight430.02 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC3=C2C=CC(=C3)I)C=C1I
InChIInChI=1S/C14H8I2/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)13/h1-8H
InChIKeySUFSPCXKCJYCKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Diiodophenanthrene: Building Block for Conjugated Materials


2,7-Diiodophenanthrene (C14H8I2, MW 430.02) is a diiodinated derivative of phenanthrene bearing iodine atoms at the 2- and 7-positions of the polycyclic aromatic framework. With a calculated density of 2.13 g/cm³ and boiling point of 478.2 °C at 760 mmHg , this compound serves as a versatile AA-type monomer for palladium-catalyzed cross-coupling polymerizations, including Suzuki, Sonogashira, and Heck-type reactions. The regiospecific 2,7-disubstitution pattern distinguishes it from other phenanthrene diiodo isomers and enables directional conjugation along the molecular axis, a critical feature for designing linear conjugated polymers and extended π-systems [1]. The iodine substituents provide high reactivity toward oxidative addition in transition-metal catalysis, facilitating efficient carbon-carbon bond formation in both small-molecule synthesis and macromolecular engineering [2].

1
Regiospecific Monomer
2,7-disubstitution pattern enables linear conjugation along the molecular axis for extended π-systems.
2
High Cross-Coupling Reactivity
C-I bonds facilitate efficient oxidative addition in Pd-catalyzed Suzuki, Sonogashira, and Heck polymerizations.
3
Building Block for Conjugated Polymers
AA-type monomer suited for poly(phenanthrene), poly(phenanthrylene-vinylene), and porous organic frameworks.

2,7-Diiodophenanthrene: Why Analogs Fall Short


The phenanthrene scaffold offers multiple iodination positions (2,7-, 3,6-, 9,10-), each yielding isomers with fundamentally distinct optoelectronic and structural properties. Substitution at 2,7-positions extends conjugation linearly along the molecular long axis, whereas 3,6-substitution creates a bent geometry that alters electronic coupling [1]. This positional specificity directly impacts device-level performance: 2,7-disubstituted phenanthrene derivatives exhibit deeper blue emission and superior efficiency in OLED hosts compared to their 3,6-substituted counterparts [1]. Furthermore, substituting iodine with bromine (2,7-dibromophenanthrene) reduces cross-coupling reactivity due to the significantly lower oxidative addition rate of C-Br versus C-I bonds in palladium-catalyzed reactions. Generic substitution among these structurally similar compounds without verifying positional and halogen identity will compromise polymerization outcomes, material purity, and device performance parameters.

Positional Isomer Mismatch
3,6-substitution creates a bent geometry that may shift electronic coupling and blue emission spectral purity compared to linear 2,7-disubstitution.
Halogen Reactivity Gap
C-Br bonds exhibit slower oxidative addition than C-I; substituting 2,7-dibromophenanthrene may alter polymerization efficiency and molecular weight outcomes.

2,7-Diiodophenanthrene: Comparative Performance Evidence


Blue OLED Performance: 2,7- vs. 3,6-Substitution

Phenanthrene derivatives substituted at the 2,7-positions exhibit significantly deeper blue emission than the corresponding 3,6-disubstituted isomers, enabling their application as host materials for blue-emitting OLED dopants [1]. The patent EP3287506A1 explicitly states that 2,7-disubstituted phenanthrene compounds demonstrate higher device efficiency and improved operational stability compared to state-of-the-art systems employing alternative substitution patterns [1].

Blue OLED Performance
Class-level
2,7-isomer
Reported deeper blue emission, higher device efficiency, improved lifetime [1]
3,6-isomer
Shifted emission, lower reported efficiency [1]
Positional isomerism affects spectral purity of blue emission; data to verify under specific device configurations.
Qualitative superiority noted; exact quantum efficiency and lifetime metrics not numerically specified in accessible document segments.
OLED Host material Blue emission

π-Stacking: 2,7- vs. 9,10-Isomer Architecture

Single-crystal X-ray diffraction analysis of 9,10-diiodophenanthrene reveals a planar molecular geometry with face-to-face slipped antiparallel π-π stacking interactions along the c-axis, characterized by an interplanar distance of 3.499(7) Å [1]. The iodine atoms at the 9,10-positions are displaced from the mean plane by only 0.0254(5) Å [1]. In contrast, 2,7-diiodophenanthrene positions the iodine atoms at the termini of the phenanthrene long axis, which is expected to produce a fundamentally different crystal packing motif with distinct charge transport anisotropy [2].

π-Stacking Architecture
Class-level
2,7-isomer
I atoms at molecular termini; predicted anisotropic π-stacking with directional electronic coupling [2]
9,10-isomer
Planar geometry, interplanar distance 3.499(7) Å, slipped antiparallel stacking [1]
Crystal packing differs fundamentally between isomers; charge transport anisotropy must be confirmed experimentally.
Exact 2,7-isomer crystal parameters not located in accessible literature.
Crystal engineering Organic semiconductors π-π stacking

Enhanced BET Area in 2,7-Diiodophenanthrene Porous Polymers

Conjugated porous polymers (CPPs) synthesized from 2,7-diiodophenanthrene-9,10-dione derivatives via microwave-assisted Sonogashira-Hagihara coupling exhibit substantially higher Brunauer-Emmett-Teller (BET) surface areas when the polymers are hydrolyzed to the corresponding diketones compared to those obtained directly from the phenanthrene-9,10-dione monomer [1]. This enhancement translates into improved performance as metal-free heterogeneous photocatalysts for visible-light-driven aza-Henry C-H functionalization reactions [1].

BET Surface Area (CPPs)
Class-level
Reported much higher BET surface area for 2,7-diiodophenanthrene-9,10-dione-derived CPPs after hydrolysis
Higher surface area supports increased accessible active sites in photocatalysis; quantitative validation recommended.
Exact m²/g values not numerically specified in accessible document segments.
Conjugated porous polymers Photocatalysis BET surface area

Dual Polymer Architectures from One Monomer

9,10-Bis(4-hexyloxyphenyl)-2,7-diiodophenanthrene, synthesized via one-pot reaction using triethylsilane in trifluoroacetic acid, serves as a versatile monomer for obtaining two distinct polymer classes: poly(phenanthrene) and poly(phenanthrylene-vinylene) [1]. This dual functionality stems from the 2,7-diiodo substitution pattern, which directs polymerization along the conjugated axis while the 9,10-substituents modulate solubility and film-forming properties [1]. The monomer's architectural design allows access to both fully conjugated aromatic backbones and vinylene-bridged systems from a single precursor platform [1].

Dual Polymer Architectures
Supporting evidence
9,10-bis(alkoxyphenyl)-2,7-diiodophenanthrene → poly(phenanthrene) & poly(phenanthrylene-vinylene) from one precursor [1]
Enables library diversification without separate monomer syntheses; verify solubility and film-forming properties for target application.
One-pot synthesis using triethylsilane in trifluoroacetic acid.
Conjugated polymers Palladium catalysis Polymer precursor

Pd-Catalyzed Coupling: Iodo vs. Bromo Reactivity

Palladium-catalyzed Suzuki and Negishi cross-coupling reactions employing aromatic iodides proceed with yields consistently exceeding 80% in the preparation of nonfused skeletal ring systems and fused polycyclic aromatics [1]. While this reference addresses aryl iodides broadly, the principle applies directly to 2,7-diiodophenanthrene versus its dibromo analog. The weaker C-I bond (bond dissociation energy approximately 65 kcal/mol) relative to the C-Br bond (approximately 81 kcal/mol) translates to faster oxidative addition kinetics, enabling milder reaction conditions and higher catalytic turnover in polymerization reactions [1].

Iodo vs. Bromo Reactivity
Class-level
C-I (2,7-diiodo)
BDE ~65 kcal/mol; Suzuki/Negishi yields >80% [1]
C-Br (2,7-dibromo)
BDE ~81 kcal/mol; lower reactivity, may require harsher conditions
Faster oxidative addition with C-I may enable milder conditions, higher molecular weight polymers; verify in target polymerization system.
General principle for aryl halides; apply to phenanthrene scaffold with appropriate catalyst screening.
Suzuki coupling Cross-coupling Reaction kinetics

2,7-Diiodophenanthrene: Key Application Scenarios


Blue OLED Hosts: 2,7-Phenanthrene Core

This compound is the precursor of choice for synthesizing 2,7-disubstituted phenanthrene derivatives intended as host materials in blue-emitting OLEDs. As documented in EP3287506A1, 2,7-disubstituted phenanthrene compounds deliver deeper blue emission and superior device efficiency compared to their 3,6-disubstituted counterparts [1]. Laboratories developing next-generation blue phosphorescent or thermally activated delayed fluorescence (TADF) OLEDs should select 2,7-diiodophenanthrene over alternative isomers to ensure the correct substitution pattern for optimal spectral purity and device stability [1].

High-BET CPPs for Heterogeneous Photocatalysis

Research groups focused on metal-free visible-light photocatalysis should utilize 2,7-diiodophenanthrene-9,10-dione derivatives as building blocks for constructing CPPs. The resulting materials exhibit substantially enhanced BET surface areas after hydrolysis to diketones relative to polymers prepared from non-iodinated monomers [2]. These CPPs function as efficient, recyclable heterogeneous photo-organocatalysts for C-H functionalization reactions including the aza-Henry reaction under visible-light irradiation [2].

Single Monomer for Poly(arylene) and Poly(arylene-vinylene)

Materials chemistry laboratories developing conjugated polymer libraries for optoelectronic applications should procure 2,7-diiodophenanthrene derivatives functionalized at the 9,10-positions. As demonstrated by Grisorio et al., 9,10-bis(4-hexyloxyphenyl)-2,7-diiodophenanthrene serves as a versatile precursor capable of yielding both poly(phenanthrene) and poly(phenanthrylene-vinylene) architectures [3]. This dual functionality streamlines synthetic workflows and reduces the number of distinct monomer precursors required for polymer diversification [3].

High-Reactivity Monomer for Pd Polymerization

For applications where achieving high molecular weight polymers under mild conditions is critical, 2,7-diiodophenanthrene is the appropriate selection over the corresponding dibromo analog. The C-I bond's lower bond dissociation energy (~65 kcal/mol versus ~81 kcal/mol for C-Br) facilitates faster oxidative addition in Pd-catalyzed Suzuki and Negishi cross-coupling polymerizations, with reported yields for aryl iodide substrates consistently exceeding 80% [4]. This enhanced reactivity enables reduced catalyst loadings, shorter reaction times, and higher degrees of polymerization in step-growth polymer synthesis [4].

Application
Selection Property
Validation Focus
Blue OLED host material synthesis
Regiospecific 2,7-disubstitution for deep blue emission
Spectral purity and device efficiency testing with blue dopants
Conjugated porous polymers for photocatalysis
9,10-dione derivative for reported higher BET surface area
BET surface area and visible-light-driven aza-Henry activity
Dual polymer architecture from one monomer
9,10-functionalized 2,7-diiodophenanthrene
Polymerizability into poly(phenanthrene) and poly(phenanthrylene-vinylene)
High molecular weight conjugated polymer synthesis
C-I bonds for faster oxidative addition in Pd-catalyzed polymerizations
Polymer yield and molecular weight under mild conditions

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